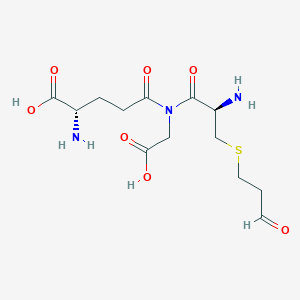
S-(2-Aldehydoethyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Aldehydoethyl)glutathione (SAE-GSH) is a tripeptide molecule consisting of glutamic acid, cysteine, and glycine. It is a natural antioxidant that plays a crucial role in the detoxification of reactive aldehydes produced during oxidative stress. SAE-GSH has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
S-(2-Aldehydoethyl)glutathione exerts its protective effect by scavenging reactive aldehydes and free radicals produced during oxidative stress. It also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and catalase, and regulates the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. This compound has also been found to have a protective effect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using S-(2-Aldehydoethyl)glutathione in lab experiments is its ability to scavenge reactive aldehydes and free radicals, which can help reduce oxidative stress-induced damage in cells. However, the use of this compound can also have limitations, such as its potential to interfere with other cellular processes and its stability in different experimental conditions.
Orientations Futures
There are several future directions for the research on S-(2-Aldehydoethyl)glutathione. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have a protective effect against chemotherapy-induced cardiotoxicity, which opens up new avenues for its use in cancer therapy. Further research is needed to explore the full potential of this compound in various diseases and to optimize its use in clinical settings.
Méthodes De Synthèse
S-(2-Aldehydoethyl)glutathione can be synthesized by reacting glutathione with acetaldehyde in the presence of sodium borohydride. The reaction results in the formation of this compound and sodium borate as a byproduct. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) purification.
Applications De Recherche Scientifique
S-(2-Aldehydoethyl)glutathione has been extensively studied for its potential therapeutic applications. It has been found to have a protective effect against oxidative stress-induced damage in various cell types, including neuronal cells, cardiac cells, and liver cells. This compound has also been found to have anti-inflammatory and anti-apoptotic effects.
Propriétés
Numéro CAS |
124521-13-7 |
|---|---|
Formule moléculaire |
C13H21N3O7S |
Poids moléculaire |
363.39 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-(3-oxopropylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21N3O7S/c14-8(13(22)23)2-3-10(18)16(6-11(19)20)12(21)9(15)7-24-5-1-4-17/h4,8-9H,1-3,5-7,14-15H2,(H,19,20)(H,22,23)/t8-,9-/m0/s1 |
Clé InChI |
YYSYEKODSCLPQB-IUCAKERBSA-N |
SMILES isomérique |
C(CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)C=O |
SMILES |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
SMILES canonique |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
Autres numéros CAS |
124521-13-7 |
Synonymes |
glutathionylpropionaldehyde GS-propionaldehyde S-(2-aldehydoethyl)glutathione S-AEGL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





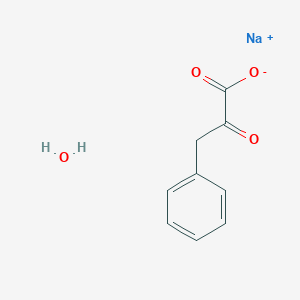


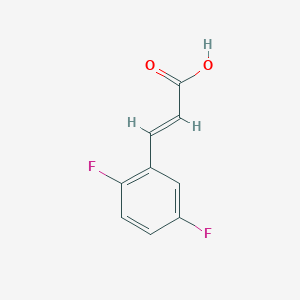
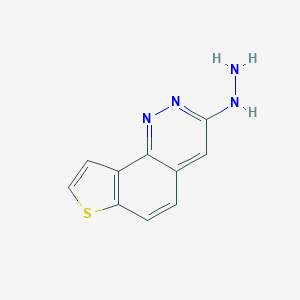
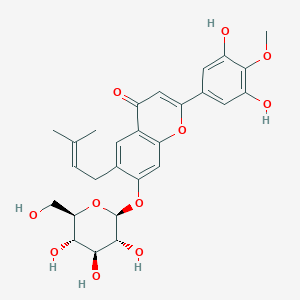
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
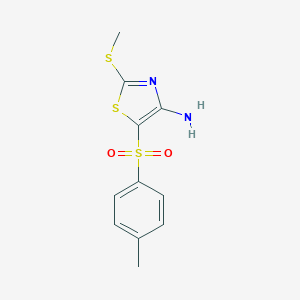
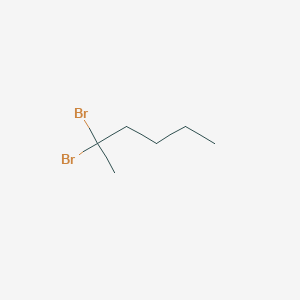

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
